molecular formula C11H15N5O B12552256 2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol CAS No. 143168-20-1

2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol

Cat. No.: B12552256
CAS No.: 143168-20-1
M. Wt: 233.27 g/mol
InChI Key: VSWAGMJYHDOWMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol involves several steps. One common method includes the reaction of 6-chloropurine with 2-methyl-4-penten-1-ol under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various derivatives with different functional groups .

Scientific Research Applications

2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that leads to the expression of genes involved in cell division and growth. The molecular targets include various kinases and transcription factors that regulate the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol is unique due to its high activity and stability compared to other cytokinins. Its ability to promote cell division and growth makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

143168-20-1

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

2-methyl-4-(7H-purin-6-ylamino)pent-2-en-1-ol

InChI

InChI=1S/C11H15N5O/c1-7(4-17)3-8(2)16-11-9-10(13-5-12-9)14-6-15-11/h3,5-6,8,17H,4H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

VSWAGMJYHDOWMI-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)CO)NC1=NC=NC2=C1NC=N2

Origin of Product

United States

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